Cas no 916422-79-2 (Methyl 4-amino-1-phenylpiperidine-4-carboxylate)
Methyl 4-amino-1-phenylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 916422-79-2
- EN300-6512333
- SCHEMBL21083725
- methyl 4-amino-1-phenylpiperidine-4-carboxylate
- Methyl 4-amino-1-phenylpiperidine-4-carboxylate
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- Inchi: 1S/C13H18N2O2/c1-17-12(16)13(14)7-9-15(10-8-13)11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
- InChI Key: AYJDAUZOYPIYMA-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CCN(C2C=CC=CC=2)CC1)N)=O
Computed Properties
- Exact Mass: 234.136827821g/mol
- Monoisotopic Mass: 234.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.6Ų
Methyl 4-amino-1-phenylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512333-0.05g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 0.05g |
$732.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-0.1g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 0.1g |
$767.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-0.25g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 0.25g |
$801.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-0.5g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 0.5g |
$836.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-1.0g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-2.5g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 2.5g |
$1707.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-5.0g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 5g |
$2525.0 | 2023-05-31 | ||
| Enamine | EN300-6512333-10.0g |
methyl 4-amino-1-phenylpiperidine-4-carboxylate |
916422-79-2 | 10g |
$3746.0 | 2023-05-31 |
Methyl 4-amino-1-phenylpiperidine-4-carboxylate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Methyl 4-amino-1-phenylpiperidine-4-carboxylate
Exploring Methyl 4-amino-1-phenylpiperidine-4-carboxylate (CAS No. 916422-79-2): Properties, Applications, and Research Insights
Methyl 4-amino-1-phenylpiperidine-4-carboxylate (CAS 916422-79-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative, characterized by its methyl ester and amino functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining a phenyl ring with a piperidine core, makes it a valuable scaffold for designing bioactive molecules. Researchers often refer to it by its CAS number 916422-79-2 or the abbreviated name Methyl 4-APPC in literature.
In recent years, the demand for piperidine-based compounds like Methyl 4-amino-1-phenylpiperidine-4-carboxylate has surged due to their role in drug discovery. The compound’s unique carboxylate ester moiety enhances its reactivity, enabling its use in peptide coupling and heterocyclic synthesis. A trending topic in organic chemistry forums is how such intermediates can accelerate the development of CNS-targeting therapeutics, aligning with the growing interest in neurological disorders. Questions like "How is CAS 916422-79-2 used in medicinal chemistry?" frequently appear in search queries, reflecting its relevance.
The synthesis of Methyl 4-APPC typically involves multi-step reactions, including reductive amination and esterification. Its crystalline form and solubility profile (often discussed in solvent optimization studies) make it suitable for high-throughput screening. Notably, its phenylpiperidine backbone is structurally analogous to fragments found in FDA-approved drugs, sparking debates on structure-activity relationships (SAR) in online research communities. Laboratories emphasize its handling under inert conditions due to the sensitivity of the amino-carboxylate group.
From an industrial perspective, CAS 916422-79-2 is often highlighted in patents related to kinase inhibitors and GPCR modulators. A hot keyword in SEO for this compound is "Methyl 4-amino-1-phenylpiperidine-4-carboxylate supplier," indicating commercial interest. Analytical techniques like HPLC and NMR are critical for purity verification, a point emphasized in supplier catalogs. Environmental concerns have also led to studies on its green synthesis routes, addressing the demand for sustainable chemistry.
In conclusion, Methyl 4-amino-1-phenylpiperidine-4-carboxylate (CAS 916422-79-2) exemplifies the intersection of synthetic utility and biomedical potential. Its applications span from lead compound optimization to material science, making it a staple in R&D databases. As AI-driven drug discovery gains traction, the compound’s QSAR modeling potential further elevates its scientific footprint.
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